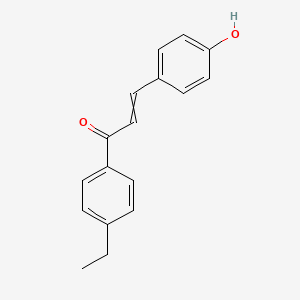![molecular formula C24H26 B14268205 1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) CAS No. 177330-64-2](/img/structure/B14268205.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(methylene) core linked to two 3,4-dimethylbenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) typically involves the reaction of 1,3-phenylenebis(methylene) with 3,4-dimethylbenzene under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures consistent product quality and efficient production. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[1,3-Phenylenebis(methylene)]bis(3-phenylthiourea): This compound has a similar core structure but different substituents, leading to distinct chemical and physical properties.
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: Another related compound with variations in the substituent groups and overall structure.
Uniqueness
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) is unique due to its specific combination of substituents, which confer distinct reactivity and potential applications. Its structural features make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
177330-64-2 |
|---|---|
Fórmula molecular |
C24H26 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
4-[[3-[(3,4-dimethylphenyl)methyl]phenyl]methyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-17-8-10-23(12-19(17)3)15-21-6-5-7-22(14-21)16-24-11-9-18(2)20(4)13-24/h5-14H,15-16H2,1-4H3 |
Clave InChI |
USKQWYURPBZVLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC2=CC(=CC=C2)CC3=CC(=C(C=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
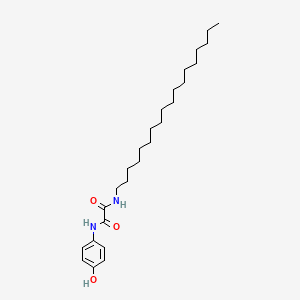
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
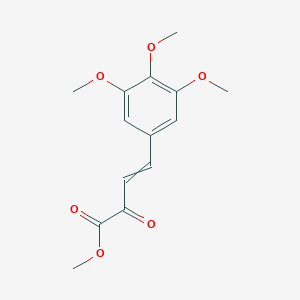
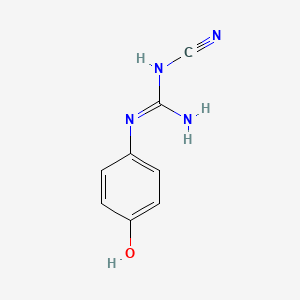
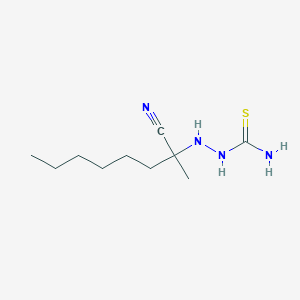
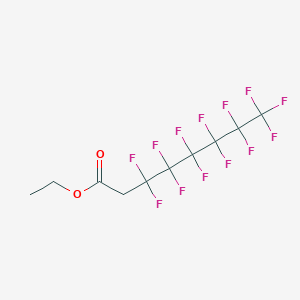
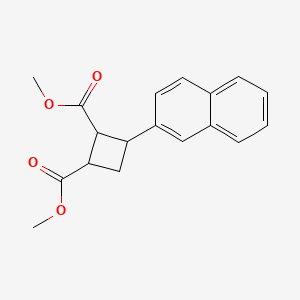
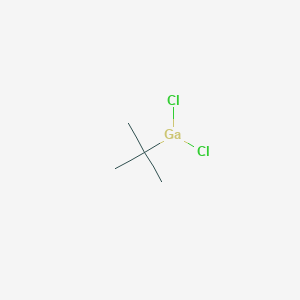
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)

![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
